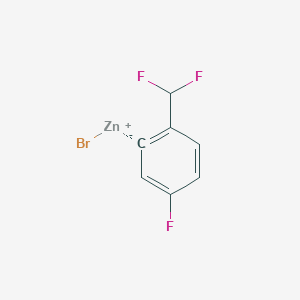
(2-(Difluoromethyl)-5-fluorophenyl)Zinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc reagent used in organic synthesis. This compound is particularly valuable in the field of medicinal chemistry due to its ability to introduce difluoromethyl groups into aromatic compounds, which can significantly alter the biological activity and properties of the resulting molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-(difluoromethyl)-5-fluorophenyl)zinc bromide typically involves the reaction of 2-(difluoromethyl)-5-fluorobromobenzene with zinc in the presence of a suitable catalyst in THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The resulting organozinc compound is then stabilized in a 0.50 M solution in THF.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and consistency. The use of automated systems and reactors helps in maintaining the quality and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with aryl halides or vinyl halides.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Common Reagents and Conditions
Common reagents used with this compound include palladium catalysts, bases like potassium carbonate, and solvents such as THF or dimethylformamide (DMF). Reaction conditions often involve moderate temperatures (50-100°C) and inert atmospheres to prevent oxidation.
Major Products
The major products formed from reactions involving this compound include difluoromethylated aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used to introduce difluoromethyl groups into aromatic rings, which can enhance the stability and lipophilicity of the resulting molecules. This modification is crucial in the development of new drugs and agrochemicals.
Biology and Medicine
In biological and medicinal research, (2-(difluoromethyl)-5-fluorophenyl)zinc bromide is used to synthesize compounds with potential therapeutic properties. The difluoromethyl group can improve the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the large-scale synthesis of pharmaceuticals and agrochemicals. Its ability to introduce difluoromethyl groups makes it a valuable tool in the production of compounds with enhanced properties.
Wirkmechanismus
The mechanism of action of (2-(difluoromethyl)-5-fluorophenyl)zinc bromide involves the transfer of the difluoromethyl group to an aromatic substrate. This process is typically facilitated by a palladium catalyst, which activates the zinc reagent and promotes the formation of a carbon-carbon bond. The molecular targets and pathways involved depend on the specific substrate and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(Difluoromethyl)phenyl)zinc bromide: Similar in structure but lacks the additional fluorine atom on the aromatic ring.
(2-(Trifluoromethyl)phenyl)zinc bromide: Contains an additional fluorine atom, making it more electron-withdrawing.
(2-(Difluoromethyl)-4-fluorophenyl)zinc bromide: Similar structure with the fluorine atom in a different position on the aromatic ring.
Uniqueness
(2-(Difluoromethyl)-5-fluorophenyl)zinc bromide is unique due to its specific substitution pattern, which can lead to different reactivity and selectivity in chemical reactions compared to its analogs. The presence of both difluoromethyl and fluorine groups can significantly influence the electronic properties and reactivity of the compound, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C7H4BrF3Zn |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
bromozinc(1+);1-(difluoromethyl)-4-fluorobenzene-6-ide |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c8-6-3-1-5(2-4-6)7(9)10;;/h1,3-4,7H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
UAOCDXHFCSFSGE-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=[C-]C=C1F)C(F)F.[Zn+]Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















